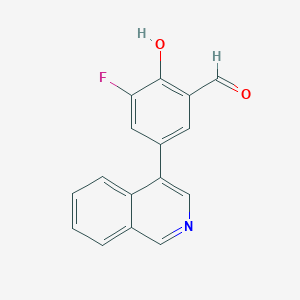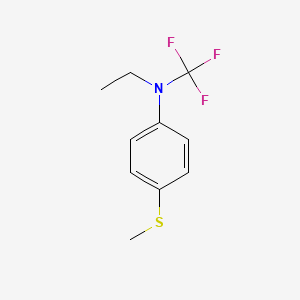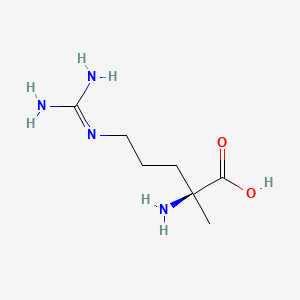
2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of two methyl groups at positions 2 and 4, a trifluoromethyl group at position 6, and an amine group at position 3 on the pyridine ring. The trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine typically involves the reaction of 2,4-dimethylpyridine with trifluoromethylating agents under specific conditions One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethyl sulfoxide (DMSO)
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The amine group allows for nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF).
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4-Dimethylpyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
6-(Trifluoromethyl)pyridin-2-amine: Similar structure but lacks the methyl groups at positions 2 and 4.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Contains a chloro group instead of methyl groups, leading to different reactivity and applications.
Uniqueness: 2,4-Dimethyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the combination of its trifluoromethyl group and methyl groups, which impart distinct chemical properties such as increased lipophilicity and reactivity. This makes it valuable in various applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C8H9F3N2 |
|---|---|
Poids moléculaire |
190.17 g/mol |
Nom IUPAC |
2,4-dimethyl-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C8H9F3N2/c1-4-3-6(8(9,10)11)13-5(2)7(4)12/h3H,12H2,1-2H3 |
Clé InChI |
DRSCCKAAJRJKPI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1N)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


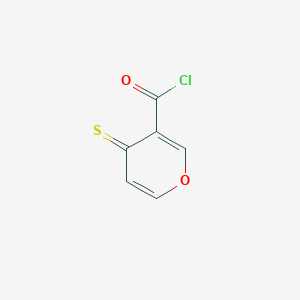
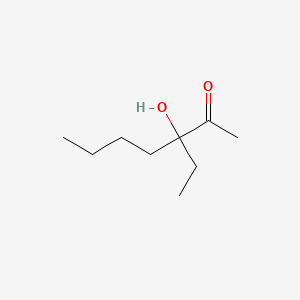

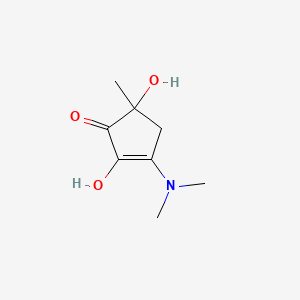
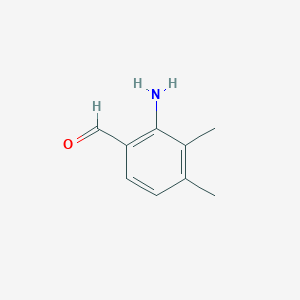

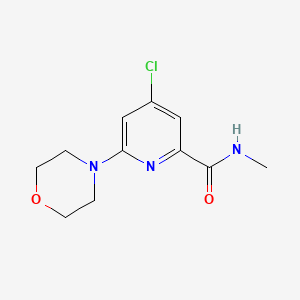


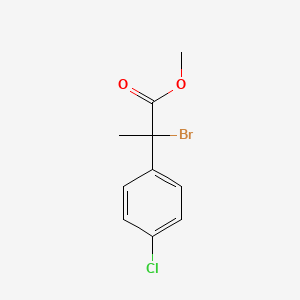
![N-[2-amino-4-chloro-6-(3-methyl-4-nitro-benzylamino)-pyrimidin-5-yl]-formamide](/img/structure/B13945883.png)
